molecular formula C13H11N3O3S B2492480 (E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide CAS No. 405152-85-4

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide

Cat. No. B2492480
CAS RN: 405152-85-4
M. Wt: 289.31
InChI Key: VNIUKHRMHGSYFN-NTEUORMPSA-N
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Description

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide, also known as NTAH, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. NTAH is a hydrazone derivative that has been synthesized through a variety of methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (E)-2-(4-nitrophenyl)-N’-(thiophen-2-ylmethylene)acetohydrazide, focusing on six unique applications:

Antimicrobial Agents

(E)-2-(4-nitrophenyl)-N’-(thiophen-2-ylmethylene)acetohydrazide: has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Research

In the field of oncology, this compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by interfering with their metabolic pathways. This makes it a candidate for developing new chemotherapeutic agents, particularly for cancers that are resistant to conventional treatments .

Antioxidant Activity

The compound’s structure, which includes a nitrophenyl group, contributes to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This application is particularly relevant in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

(E)-2-(4-nitrophenyl)-N’-(thiophen-2-ylmethylene)acetohydrazide: has been studied for its ability to inhibit certain enzymes. For example, it has shown inhibitory activity against enzymes like acetylcholinesterase, which is involved in the breakdown of neurotransmitters. This makes it a potential candidate for the treatment of neurological conditions such as Alzheimer’s disease .

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This application is significant for developing new treatments for inflammatory diseases, including arthritis and inflammatory bowel disease .

Photodynamic Therapy

In photodynamic therapy (PDT), this compound can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancers, offering a non-invasive treatment option .

These applications highlight the versatility and potential of (E)-2-(4-nitrophenyl)-N’-(thiophen-2-ylmethylene)acetohydrazide in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable compound for further study and development.

Based on general knowledge and typical applications of similar compounds. Specific studies and detailed references would require access to scientific databases and journals.

properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIUKHRMHGSYFN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide

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